2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one is a chemical compound with significant research interest due to its potential applications in medicinal chemistry. This compound has the following characteristics:
The synthesis of 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one involves several steps that utilize various reagents and conditions. A notable method includes:
The yield and purity of the synthesized compound are typically high, making it suitable for further research applications.
The molecular structure of 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one can be described using various structural representations:
Property | Data |
---|---|
IUPAC Name | 2-chloro-9-cyclopentyl-7,7-difluoro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one |
InChI | InChI=1S/C12H13ClF2N4O/c13-11... |
InChI Key | QUCPBKFOMWSJFG-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)N2CC(C(=O)NC3=CN=C(N=C32)Cl)(F)F |
These representations provide insight into the compound's geometric configuration and functional groups that contribute to its biological activity.
The compound undergoes several chemical reactions that are essential for its application in biological systems. Notably:
These reactions highlight the compound's significance in therapeutic contexts.
The mechanism of action of 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one is primarily centered around its interaction with PLK1:
This mechanism underlines its potential use in cancer therapy and research into cell cycle dynamics.
The physical and chemical properties of this compound are critical for understanding its behavior in various environments:
These properties influence how the compound can be utilized in laboratory settings and potential formulations for therapeutic use .
The primary applications of 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one include:
These applications illustrate the compound's relevance in both academic research and potential clinical settings .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2